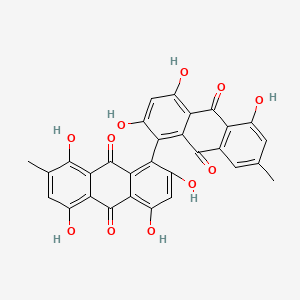
Aurantioskyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurantioskyrin is a bisanthraquinone compound derived from fungi, specifically from the genus Talaromyces. It belongs to the family of fungal quinones, which are known for their diverse biological activities and structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurantioskyrin is typically synthesized through the biosynthetic pathways of fungi. The process involves the action of non-reducing polyketide synthase (NR-PKS), thioesterase, decarboxylase, and anthrone oxidase . The initial precursor, emodin, undergoes a series of hydroxylation, deoxygenation, and coupling reactions to form this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through fungal cultivation in bioreactors. Fungi such as Talaromyces islandicus are grown on cheap substrates in industrially scaled bioreactors, producing valuable metabolites like this compound .
Chemical Reactions Analysis
Types of Reactions: Aurantioskyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as oxidizing agents, reducing agents, and nucleophiles .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various hydroxylated, deoxygenated, and substituted derivatives of this compound .
Scientific Research Applications
Aurantioskyrin has a wide range of applications in scientific research, including:
Mechanism of Action
Aurantioskyrin is part of a larger family of bisanthraquinones, which includes compounds such as skyrin, luteoskyrin, and rubroskyrin . Compared to these similar compounds, this compound stands out due to its unique structural features and specific biological activities . For instance, while skyrin and luteoskyrin also exhibit antibacterial and anticancer properties, this compound’s electron-donating and -accepting properties make it particularly valuable for industrial applications .
Comparison with Similar Compounds
- Skyrin
- Luteoskyrin
- Rubroskyrin
- Deoxyluteoskyrin
- Deoxyrubroskyrin
- Iridoskyrin
- Oxyskyrin
- Punicoskyrin
- Roseoskyrin
Properties
CAS No. |
18693-31-7 |
|---|---|
Molecular Formula |
C30H18O11 |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
1,4,5,7-tetrahydroxy-2-methyl-8-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione |
InChI |
InChI=1S/C30H18O11/c1-8-3-10-17(11(31)4-8)28(39)20-15(35)6-13(33)18(23(20)27(10)38)19-14(34)7-16(36)21-24(19)30(41)25-22(29(21)40)12(32)5-9(2)26(25)37/h3-7,31-37H,1-2H3 |
InChI Key |
KCTDFZBYXBNTSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C=C(C(=C6C5=O)O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















